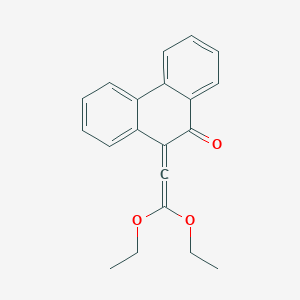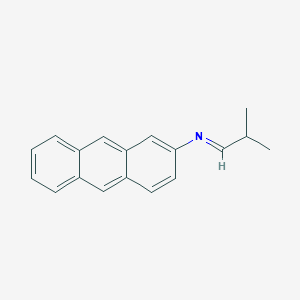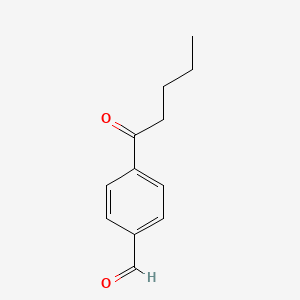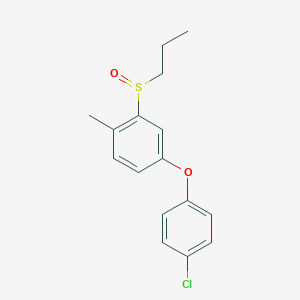
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring
準備方法
The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with methyl iodide to form 4-chlorophenyl methyl ether. This intermediate is then subjected to a sulfoxidation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the propane-1-sulfinyl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the sulfinyl group is reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenoxy compounds.
科学的研究の応用
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfonyl)benzene: This compound contains a nitro group instead of a methyl group and a sulfonyl group instead of a sulfinyl group. It has different chemical reactivity and biological properties.
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene: Similar to the previous compound but with a sulfonyl group, it exhibits distinct chemical and biological characteristics.
(Trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a chlorophenoxy group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
特性
CAS番号 |
61166-64-1 |
|---|---|
分子式 |
C16H17ClO2S |
分子量 |
308.8 g/mol |
IUPAC名 |
4-(4-chlorophenoxy)-1-methyl-2-propylsulfinylbenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
InChIキー |
OKVCTDPOICWNIS-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


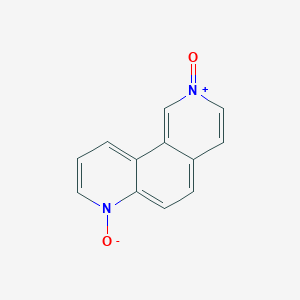
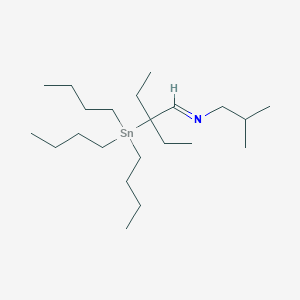
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
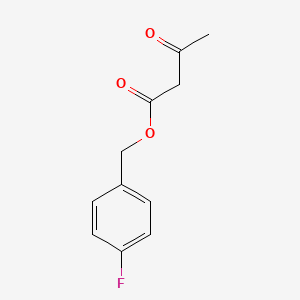


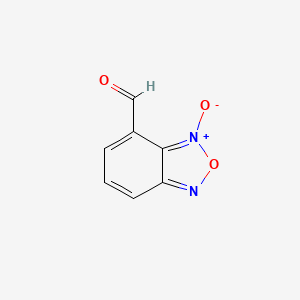


![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
